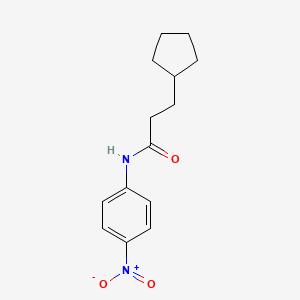
(3,4-difluorobenzyl)(2-methyl-4-nitrophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-difluorobenzyl)(2-methyl-4-nitrophenyl)amine, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a member of the substituted aniline family, which is widely used in the synthesis of organic compounds.
Applications De Recherche Scientifique
DFB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. DFB has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Additionally, DFB has been used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The exact mechanism of action of DFB is not fully understood. However, it is known that DFB interacts with specific targets in cells, leading to various biological effects. DFB has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. Additionally, DFB has been reported to induce apoptosis, a process of programmed cell death, in certain cancer cells.
Biochemical and physiological effects:
DFB has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. Additionally, DFB has been reported to induce apoptosis, a process of programmed cell death, in certain cancer cells. DFB has also been shown to exhibit antiviral and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
DFB has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. Additionally, DFB has been extensively studied, and its biological effects are well-documented. However, DFB also has limitations. It is a toxic compound and should be handled with care. Additionally, DFB has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
DFB has several potential future directions for research. One area of interest is the development of DFB-based drugs for the treatment of cancer and viral infections. Additionally, DFB can be used as a building block in the synthesis of various organic compounds, making it a potential candidate for drug discovery studies. Further research is also needed to fully understand the mechanism of action of DFB and its potential applications in various fields.
Conclusion:
In conclusion, (3,4-difluorobenzyl)(2-methyl-4-nitrophenyl)amine, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB has been extensively studied for its potential applications in the field of medicinal chemistry, and its biological effects are well-documented. Further research is needed to fully understand the mechanism of action of DFB and its potential applications in various fields.
Méthodes De Synthèse
DFB can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of DFB involves the reaction of 3,4-difluoronitrobenzene with 2-methyl-4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified through recrystallization.
Propriétés
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-9-6-11(18(19)20)3-5-14(9)17-8-10-2-4-12(15)13(16)7-10/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYVAMWMCYWIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5540446 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4944156.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)nicotinamide 1-oxide](/img/structure/B4944161.png)

![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)
![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)
